methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Methyl 3,7-dioxabicyclo[410]heptane-1-carboxylate is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,6-dihydro-2H-pyran with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0°C) and then allowing the reaction to warm to room temperature . The reaction typically proceeds with good yields, and the product can be purified by standard organic techniques such as extraction and distillation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, which can be exploited in synthetic chemistry and other applications. The exact molecular targets and pathways depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
3,7-Dioxabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Another compound with a comparable structure but different functional groups.
Uniqueness
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
CAS No. |
2763776-71-0 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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